molecular formula C12H10FNO B515571 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 41734-98-9

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B515571
CAS No.: 41734-98-9
M. Wt: 203.21g/mol
InChI Key: KXRCTKTUQDTGQN-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom at the 6-position of the carbazole ring imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the fluorination of tetrahydrocarbazole derivatives. One common method is the electrophilic fluorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the fluorine atom, resulting in different chemical and physical properties.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the fluorine atom, which significantly influences its reactivity, stability, and interaction with biological targets. The fluorine atom’s electronegativity and small size make it a valuable substituent in medicinal chemistry and material science.

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (commonly referred to as 6F-THQ) is a fluorinated derivative of tetrahydrocarbazole. Its unique structural features, particularly the presence of a fluorine atom at the 6-position, significantly influence its chemical reactivity and biological activity. This article reviews the biological activities associated with 6F-THQ, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of 6F-THQ is C12H10FNC_{12}H_{10}FN with a molecular weight of approximately 204.24 g/mol. The compound features a fused carbazole structure, which is known for its diverse biological activities.

The biological activity of 6F-THQ is attributed to its interaction with various molecular targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to specific receptors or enzymes. This can lead to modulation of various biochemical pathways, making it a candidate for drug development.

Anticancer Potential

Research indicates that carbazole derivatives, including 6F-THQ, exhibit significant anticancer properties. A study highlighted that compounds related to carbazole structures can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Several studies have demonstrated that carbazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Compounds like 6F-THQ may interfere with cell cycle progression, leading to growth inhibition.

Antimicrobial Activity

6F-THQ has also shown promise in antimicrobial applications. Its structural similarity to other bioactive compounds suggests potential effectiveness against bacterial strains. Notably:

  • Inhibition of Bacterial Stress Response : Related compounds have been reported to inhibit the phosphatase activity in bacterial models, indicating potential use as antibacterial agents targeting stress response pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in various studies. It acts on specific receptors involved in inflammation, potentially providing therapeutic benefits in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6F-THQ, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,3,4,9-tetrahydro-1H-carbazol-1-oneLacks fluorineModerate anticancer activity
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-oneContains chlorineVarying reactivity and activity
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-oneFluorine at the 8-positionAntibacterial activity against specific strains

This table illustrates how the presence and position of substituents like fluorine or chlorine can influence the biological profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of 6F-THQ:

  • Anticancer Studies : In vitro assays demonstrated that 6F-THQ significantly inhibited the growth of various cancer cell lines at concentrations below those that induce cytotoxicity .
  • Antimicrobial Testing : Research indicated that derivatives similar to 6F-THQ exhibited inhibitory effects on bacterial growth by disrupting cellular signaling pathways involved in stress responses .
  • Anti-inflammatory Research : Preclinical studies showed that treatment with 6F-THQ reduced markers of inflammation in animal models, suggesting potential for therapeutic use.

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCTKTUQDTGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41734-98-9
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
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